(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
Description
Properties
Molecular Formula |
C34H36O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-hydroxy-2,3,4,6-tetrakis(phenylmethoxy)hexanal |
InChI |
InChI=1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32-,33-,34-/m1/s1 |
InChI Key |
OUHUDRYCYOSXDI-YFRBGRBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Benzylation of Hydroxyl Groups
The benzyloxy groups are introduced by benzylation of free hydroxyl groups using benzyl chloride or benzyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (e.g., 50–80 °C) to ensure complete conversion.
Acid Hydrolysis of Protected Precursors
A common preparative step involves acid hydrolysis of methoxy-protected intermediates to yield the target compound. For example, a precursor such as (2R,3S,4S,5R)-3,4,5-tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran is dissolved in acetonitrile and treated with a mixture of 80% acetic acid and 2N hydrochloric acid at 353 K (80 °C) for 8 hours. This step cleaves the methoxy group and opens the pyran ring, yielding the tetrakis(benzyloxy) hexanal derivative. The product is then extracted with dichloromethane and purified by recrystallization or chromatography.
Oxime Formation and Derivatization
The aldehyde group of the compound can be converted to oximes by reaction with hydroxylamine derivatives such as O-benzylhydroxylamine hydrochloride. This reaction is typically carried out in pyridine at room temperature or slightly elevated temperatures (up to 55 °C) for several hours (3–8 h). The resulting oxime derivatives are isolated by flash chromatography using hexanes/ethyl acetate mixtures (e.g., 85:15 v/v).
Purification Techniques
Purification of the synthesized compound is critical to obtain high purity and preserve stereochemistry. Common methods include:
- Flash column chromatography using hexanes/ethyl acetate solvent systems (typically 85:15 v/v)
- Recrystallization from suitable solvents such as dichloromethane or acetonitrile
- Extraction with aqueous acid/base to remove impurities
These methods yield the compound as colorless crystals or yellowish oils depending on the derivative.
Stereochemical Considerations and Characterization
Maintaining stereochemical integrity during synthesis is achieved by:
- Controlling reaction temperature and time to avoid epimerization
- Using mild acidic or basic conditions during protection/deprotection steps
- Confirming stereochemistry by X-ray crystallography and advanced NMR techniques (2D COSY, HSQC)
High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are also employed to confirm molecular weight and functional groups.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| Benzylation of hydroxyls | Benzyl chloride, NaH or K2CO3 | DMF or THF | 50–80 °C | Several hours | High conversion to benzyloxy ethers |
| Acid hydrolysis of precursor | 80% Acetic acid + 2N HCl | Acetonitrile | 353 K (80 °C) | 8 hours | Opens pyran ring, yields hexanal |
| Oxime formation | O-benzylhydroxylamine hydrochloride, pyridine | Pyridine | RT to 55 °C | 3–8 hours | Isomeric mixture, purified by flash chromatography |
| Purification | Flash chromatography (hexanes/ethyl acetate 85:15) | — | — | — | Yields colorless crystals or oils |
Research Findings and Applications
- The compound is used as a building block in organic synthesis due to its multiple reactive sites.
- Its stereochemical complexity allows for selective chemical modifications.
- Derivatives such as oximes have been synthesized and characterized, showing the versatility of the compound in synthetic chemistry.
- The compound’s stability is maintained by storage in dry, sealed containers at 2–8 °C to prevent hydrolysis or oxidation of benzyloxy groups.
Chemical Reactions Analysis
Oxime Formation
The aldehyde group undergoes nucleophilic addition with hydroxylamine derivatives to form oximes, critical intermediates in stereoselective syntheses.
Experimental Example :
-
Reaction with O-benzylhydroxylamine hydrochloride (1.5 eq.) in acetonitrile and 80% acetic acid at 3535 K (≈80°C) for 8 hours yields a mixture of oxime isomers (e.g., 5A–5D ) in 80% yield .
-
Conditions :
Reagent Solvent Temperature Time Yield O-Benzylhydroxylamine·HCl Acetonitrile/AcOH 80°C 8 h 80%
Debenzylative Cycloetherification (DBCE)
The compound participates in DBCE reactions to form tetrahydrofuran (THF) derivatives, facilitated by the benzoxime group’s electronic effects .
Key Findings:
-
Reactivity Comparison :
Derivative Reactivity (DBCE) Electron Effect Benzoxime (11 , 12 ) High Moderate EWG (benzoxime) Cyano (7 , 8 ) Low Strong EWG (nitrile) -
Mechanism : Acidic conditions promote debenzylation and intramolecular cyclization via a 5-exo-trig pathway, forming THF rings .
Grignard Reactions
The aldehyde group reacts with allylmagnesium bromide to form secondary alcohols, enabling side-chain elongation.
Example :
Benzyl Group Removal:
-
Hydrogenolysis : H₂/Pd-C in ethanol selectively removes benzyl groups, regenerating free hydroxyls.
-
Acidic Hydrolysis : HCl in acetic acid cleaves benzyl ethers under reflux .
Hydroxyl Protection:
-
Silylation : TBDMSCl/imidazole in DMF protects the 5-hydroxy group.
Oxidation and Reduction
-
Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ or CrO₃.
-
Reduction : NaBH₄ reduces the aldehyde to a primary alcohol, forming (2S,3S,4R,5R)-2,3,4,6-tetrakis(benzyloxy)-5,6-dihydroxyhexanol.
Stereoselective Modifications
The stereochemistry at C2, C3, C4, and C5 directs regioselective reactions:
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has indicated that derivatives of (2S,3S,4R,5R)-2,3,4,6-tetrakis(benzyloxy)-5-hydroxyhexanal exhibit antiviral properties. For instance, compounds derived from this structure have been tested for their efficacy against viral infections such as HIV and hepatitis C. The presence of benzyloxy groups enhances solubility and bioavailability which is crucial for therapeutic applications .
Enzyme Inhibition
This compound has also been studied for its potential as an inhibitor of specific enzymes. Its structural motifs allow it to interact with enzyme active sites effectively. For example, it has shown promise as a β-glucosidase inhibitor which can be beneficial in treating conditions like diabetes by modulating glucose metabolism .
Synthetic Applications
Glycosylation Reactions
this compound is utilized in glycosylation reactions to synthesize complex carbohydrates. The compound's hydroxyl groups can participate in these reactions to form glycosidic bonds with various aglycones. This property is particularly valuable in the synthesis of glycosylated natural products which are essential in drug development and biochemistry .
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations allows chemists to create more complex structures efficiently. For example, it can be converted into oximes or other derivatives that serve as precursors for further chemical modifications .
Case Studies
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal involves its interaction with specific molecular targets and pathways. For instance, as a glycosidase inhibitor, it mimics the transition state of glycosidase substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to therapeutic effects in conditions where glycosidase activity is detrimental .
Comparison with Similar Compounds
Stereoisomers: (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
This compound differs from the target molecule only in stereochemistry at positions 2 (R vs. S) and 4 (S vs. R).
- Reactivity : Altered spatial arrangement affects nucleophilic attack sites during glycosylation.
- Applications: Used in synthesizing galactose derivatives (e.g., 2,3,4,6-Tetra-O-benzyl-D-galactopyranose) .
Functional Group Variants: (2S,3R,4R,5S)-2,3,4,6-Tetrakis(benzyloxy)hexane-1,5-diol
CAS 78136-16-0 (Molecular Formula: C₃₄H₃₈O₆ ; MW: 542.67 g/mol) replaces the aldehyde group with a diol structure. Key distinctions include:
- Reactivity : The diol enables oxidation to dialdehydes or participation in esterification, unlike the aldehyde in the target compound.
- Synthesis : High-yield routes (100% reported) via benzylation of D-glucose derivatives .
- Applications: Precursor for polyol-based polymers or protected glucopyranose intermediates .
Backbone Variants: 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
CAS 15990-62-2 (Galactose-based analog) highlights the impact of sugar backbone stereochemistry:
Partially Protected Derivatives: Ethyl (2S,3S,4R,5R)-5-azido-4,6-bis(benzyloxy)-2,3-dihydroxyhexanoate
Key Features :
Unprotected Analogs: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal
C₆H₁₂O₆ (MW: 180.16 g/mol) lacks benzyl groups, resulting in:
- Solubility : Highly hydrophilic, soluble in water (vs. sparing solubility of benzylated analogs) .
- Stability : Prone to oxidation and hygroscopicity, necessitating stringent storage conditions .
- Applications : Fundamental carbohydrate in metabolic studies, contrasting with synthetic intermediates like the target compound .
Comparative Data Table
Key Findings and Implications
Benzyl Protection : Enhances solubility in organic solvents and stabilizes intermediates for glycosylation, contrasting with unprotected sugars .
Stereochemistry: Subtle changes (e.g., mannose vs. galactose) dictate reactivity and downstream applications .
Functional Groups : Azides or diols expand utility in niche synthetic pathways (e.g., bioconjugation or polymer chemistry) .
Data Gaps: Limited boiling point and solubility data for some analogs highlight the need for further experimental characterization.
Biological Activity
(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal (CAS No. 61330-61-8) is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and implications in medicinal chemistry.
- Molecular Formula : C34H36O6
- Molecular Weight : 540.65 g/mol
- Structure : The compound features multiple benzyloxy substituents which contribute to its solubility and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including protection and deprotection of hydroxyl groups and selective alkylation processes. Detailed synthetic routes can be found in various chemical literature sources .
Anticancer Activity
Recent studies have reported that derivatives of similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds with similar benzyloxy substituents have shown selective cytotoxicity against various cancer cell lines including MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative breast cancer) .
- Mechanism of Action : The observed cytotoxic effects are often linked to the inhibition of key signaling pathways such as the PI3K/Akt pathway. Compounds that selectively inhibit these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
- Histone Deacetylases (HDACs) : Certain analogs have been shown to act as inhibitors of HDACs, which play a crucial role in cancer progression by regulating gene expression .
- Cytochrome P450 Enzymes : The compound exhibits interactions with CYP enzymes that are critical for drug metabolism. Specifically, it has been identified as a substrate for CYP2C19 and CYP3A4 .
Case Studies
-
Study on MDA-MB-468 Cells :
- Objective : Evaluate the cytotoxic effects of this compound.
- Findings : The compound exhibited a GI50 value below 10 µM against MDA-MB-468 cells, indicating potent anticancer activity.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
-
Inhibition of HDACs :
- Objective : Assess the potential of the compound as an HDAC inhibitor.
- Findings : It was found to significantly inhibit HDAC activity in vitro, leading to increased acetylation of histones and modulation of gene expression associated with tumor suppression.
Data Summary
| Property/Activity | Value/Description |
|---|---|
| Molecular Weight | 540.65 g/mol |
| Anticancer GI50 (MDA-MB-468) | < 10 µM |
| HDAC Inhibition | Significant in vitro activity |
| CYP Enzyme Substrate | CYP2C19 and CYP3A4 |
Q & A
Q. What are the key strategies for synthesizing (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal in academic settings?
The synthesis typically involves stereoselective oxidation and benzyloxy protection. For example, asymmetric dihydroxylation using AD-mix β or catalytic OsO₄ can generate the stereochemical backbone, followed by benzylation to protect hydroxyl groups. Critical intermediates like ethyl 5-azido-4,6-bis(benzyloxy)hexanoate have been used to introduce stereochemistry (e.g., via Sharpless dihydroxylation) . Benzyloxy groups are introduced using benzyl bromide under basic conditions to prevent premature deprotection .
Q. What characterization techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry and benzyloxy group placement. For example, coupling constants (e.g., J = 3.5–4.5 Hz) confirm axial/equatorial proton arrangements in the hexanal backbone .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in related tetra-O-benzylcyclohexane derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for intermediates like azido esters .
Q. Why are benzyloxy groups commonly used in the synthesis of polyhydroxylated compounds like this one?
Benzyloxy groups act as temporary protecting agents for hydroxyls, preventing unwanted side reactions (e.g., oxidation or glycosylation). They are stable under acidic/basic conditions and can be selectively removed via hydrogenolysis (H₂/Pd-C) without disrupting the core structure .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during the synthesis of this compound?
Stereochemical purity is critical. Techniques include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., D-mannitol derivatives) to enforce correct configuration .
- Chromatographic Separation : Flash chromatography or HPLC to isolate diastereomers, particularly after oxidation steps .
- Kinetic Resolution : Enzymatic or chemical methods to selectively favor one enantiomer during dihydroxylation .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Acidic Conditions : Benzyl ethers are stable below pH 3 but may undergo partial cleavage in strong acids (e.g., HCl/HOAc).
- Basic Conditions : Stable in mild bases (pH < 10), but prolonged exposure to NaOH/MeOH can degrade the aldehyde group .
- Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis or oxidation .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Discrepancies often arise from dynamic equilibria (e.g., aldehyde hydration). Solutions include:
- Variable-Temperature NMR : To identify conformational changes (e.g., chair-flip in cyclohexane rings) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate observed coupling constants with predicted geometries .
Q. What catalytic systems optimize the dihydroxylation step in this compound’s synthesis?
- OsO₄-Based Systems : Provide high enantioselectivity (>90% ee) but require toxic reagents.
- AD-Mix β : A safer alternative using K₃Fe(CN)₆ and K₂CO₃ for asymmetric dihydroxylation, yielding 70–80% ee .
- Ligand Design : Modified cinchona alkaloids (e.g., (DHQ)₂PHAL) improve selectivity in complex substrates .
Q. What mechanistic insights explain the regioselectivity of benzylation in this compound?
Benzylation favors equatorial hydroxyls due to steric hindrance. For example, in cyclohexane diols, axial hydroxyls react faster with BnBr due to reduced steric crowding. Solvent polarity (e.g., DMF vs. THF) also modulates reactivity .
Q. How do solvent systems influence diastereoselectivity during key steps like oxidation or protection?
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of hydroxyls, improving benzylation yields.
- Ether Solvents (THF, Et₂O) : Favor kinetic control in dihydroxylation, stabilizing transition states with lower steric strain .
Q. What degradation pathways are observed for this compound, and how can they be mitigated?
- Aldehyde Oxidation : The 5-hydroxyhexanal group is prone to air oxidation. Use of stabilizers (e.g., BHT) or inert atmospheres (N₂/Ar) is recommended .
- Hydrolysis : Benzyl ethers slowly hydrolyze in humid conditions. Anhydrous storage (e.g., molecular sieves) minimizes this risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
